6-chloro-5-cyclopropylpyridin-2-amine
Description
Properties
CAS No. |
1352901-55-3 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Chlorination Protocol
2-Aminopyridine is dissolved in concentrated hydrochloric acid, and chlorine gas is introduced under controlled temperatures (25–50°C). The acidic medium protonates the pyridine nitrogen, directing electrophilic attack to the 5-position, while subsequent chlorination at the 6-position occurs via radical intermediates.
Reaction Conditions:
Mitigating Byproduct Formation
Over-chlorination to 2-amino-3,5-dichloropyridine is suppressed by maintaining a chlorine stoichiometry ≤1.1 equivalents and rapid quenching with ice-cold NaOH. Post-reaction extraction with chloroform isolates the product with 92–96% purity.
Multi-Step Synthesis from 2-Amino-6-chloropyridine
Source outlines a pathway for derivatizing 2-amino-6-chloropyridine through Schiff base formation, which can be adapted to introduce cyclopropyl groups.
Intermediate Functionalization
2-Amino-6-chloropyridine reacts with cyclopropanecarboxaldehyde in ethanol under acid catalysis (H₂SO₄) to form a Schiff base intermediate. Subsequent reduction with sodium borohydride yields the target amine (Table 2).
Table 2: Schiff Base Reduction Parameters
| Parameter | Value |
|---|---|
| Reaction Time (h) | 8–10 |
| Temperature (°C) | Reflux (78) |
| Reduction Agent | NaBH₄ (2 equiv) |
| Final Yield (%) | 65–78 |
Challenges in Cyclopropane Stability
The cyclopropyl ring’s strain necessitates mild reaction conditions to prevent ring-opening. Low-temperature (0–10°C) workup and inert atmospheres (N₂) are employed during critical steps.
Industrial-Scale Production Considerations
Catalytic System Recycling
Palladium catalysts are recovered via precipitation with triphenylphosphine, achieving 85–90% recovery in flow systems. This reduces costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or other halogens under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-5-cyclopropylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The cyclopropyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl) but less than bulkier groups like isopropyl .
- Pyrimidine derivatives (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit distinct electronic properties due to the two nitrogen atoms in the aromatic ring, altering solubility and hydrogen-bonding capacity .
Stability and Reactivity
Notes:
- The chlorine substituent in the target compound may render it more prone to hydrolysis or nucleophilic substitution compared to non-halogenated analogs .
Implications :
Q & A
Q. What are the recommended synthetic routes for 6-chloro-5-cyclopropylpyridin-2-amine, and how can reaction conditions be optimized?
Synthesis of pyridin-2-amine derivatives often employs cross-coupling reactions or nucleophilic substitutions. For example, palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) with cyclopropane-containing precursors under controlled conditions (e.g., 150°C in DME:H₂O) can introduce the cyclopropyl group . Optimization should focus on:
- Catalyst loading : 10 mol% Pd(PPh₃)₄ for efficient coupling .
- Solvent systems : Polar aprotic solvents like DMF or DME improve reaction efficiency .
- Temperature : Microwave-assisted synthesis (e.g., 90°C for 1 hour) enhances yield and reduces side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>98%) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and confirms chloro group integration .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]⁺ for C₈H₉ClN₂: 169.05) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 56.8%, H: 5.3%, N: 16.5%) .
Q. What are the stability considerations for storing and handling this compound under laboratory conditions?
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the chloro group .
- Light sensitivity : Protect from UV light to avoid cyclopropane ring opening .
- Moisture control : Use desiccants (e.g., silica gel) to minimize hygroscopic degradation .
| Stability Parameter | Recommended Conditions | Observed Degradation |
|---|---|---|
| Temperature | –20°C (long-term), 4°C (short-term) | >25°C: Cyclopropane decomposition |
| Humidity | <30% RH | Hydrolysis of Cl group at >50% RH |
| Light | Amber glassware | UV-induced ring-opening reactions |
Q. How can researchers safely handle this compound given its potential hazards?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. What strategies exist for analyzing structure-activity relationships (SAR) when modifying substituents on the pyridin-2-amine core?
- Systematic substitution : Replace the cyclopropyl group with bulkier (e.g., trifluoromethyl) or electron-withdrawing groups (e.g., NO₂) to study steric/electronic effects .
- Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., kinase assays) to correlate substituents with activity .
- Computational docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities based on substituent size and polarity .
Q. How can computational chemistry methods be applied to predict reaction pathways or optimize synthesis?
- Reaction path searching : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates for cyclopropane introduction .
- Machine learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) and solvents .
- Process simulation : Software like Aspen Plus models large-scale synthesis for yield optimization .
Q. What experimental approaches resolve contradictions in reactivity data during derivatization?
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
- Isotopic labeling : Introduce ¹³C or ¹⁵N isotopes to trace reaction pathways (e.g., Cl substitution vs. ring opening) .
- Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading) .
Q. How does the cyclopropyl group influence electronic properties compared to other substituents?
- Electron donation : Cyclopropyl’s conjugation with the pyridine ring increases electron density at the 2-amine position, enhancing nucleophilicity .
- Steric effects : The cyclopropyl group’s rigid geometry restricts rotational freedom, affecting binding in biological targets .
| Substituent | Electronic Effect | Reactivity Trend |
|---|---|---|
| Cyclopropyl | Mild electron-donating | Enhanced nucleophilic substitution |
| Trifluoromethyl (CF₃) | Strong electron-withdrawing | Reduced amine basicity |
| Methyl (CH₃) | Electron-donating | Increased solubility in non-polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
